(1R,2S,1'S,2'R)-2,2'-[ethane-1,2-diylbis(phenylcarbamoyl)]dicyclohexanecarboxylic acid
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Overview
Description
(1R,2S,1’S,2’R)-2,2’-[ethane-1,2-diylbis(phenylcarbamoyl)]dicyclohexanecarboxylic acid is a complex organic compound characterized by its unique stereochemistry and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,1’S,2’R)-2,2’-[ethane-1,2-diylbis(phenylcarbamoyl)]dicyclohexanecarboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the starting materials, which include ethane-1,2-diamine and cyclohexanecarboxylic acid derivatives. These starting materials undergo a series of reactions, including amidation and cyclization, under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,1’S,2’R)-2,2’-[ethane-1,2-diylbis(phenylcarbamoyl)]dicyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1R,2S,1’S,2’R)-2,2’-[ethane-1,2-diylbis(phenylcarbamoyl)]dicyclohexanecarboxylic acid is used as a chiral auxiliary in asymmetric synthesis. It helps in the formation of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and agrochemicals.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme mechanisms and protein-ligand interactions. Its unique structure allows it to interact with various biological molecules, providing insights into their functions.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer and neurodegenerative disorders.
Industry
In the industrial sector, (1R,2S,1’S,2’R)-2,2’-[ethane-1,2-diylbis(phenylcarbamoyl)]dicyclohexanecarboxylic acid is used in the synthesis of advanced materials and polymers. Its ability to form stable complexes with metals makes it useful in catalysis and material science.
Mechanism of Action
The mechanism by which (1R,2S,1’S,2’R)-2,2’-[ethane-1,2-diylbis(phenylcarbamoyl)]dicyclohexanecarboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-(-)-2-Amino-1,2-diphenylethanol
- (1S,2R)-2-Amino-1,2-diphenylethanol
Uniqueness
Compared to similar compounds, (1R,2S,1’S,2’R)-2,2’-[ethane-1,2-diylbis(phenylcarbamoyl)]dicyclohexanecarboxylic acid stands out due to its unique stereochemistry and functional groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(1R,2S)-2-[2-(N-[(1R,2S)-2-carboxycyclohexanecarbonyl]anilino)ethyl-phenylcarbamoyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N2O6/c33-27(23-15-7-9-17-25(23)29(35)36)31(21-11-3-1-4-12-21)19-20-32(22-13-5-2-6-14-22)28(34)24-16-8-10-18-26(24)30(37)38/h1-6,11-14,23-26H,7-10,15-20H2,(H,35,36)(H,37,38)/t23-,24+,25+,26- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCQIZLSYMBHQG-FATVKVNYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)N(CCN(C2=CC=CC=C2)C(=O)C3CCCCC3C(=O)O)C4=CC=CC=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)N(CCN(C2=CC=CC=C2)C(=O)[C@H]3CCCC[C@H]3C(=O)O)C4=CC=CC=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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